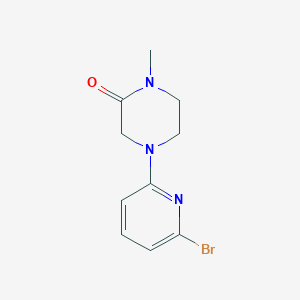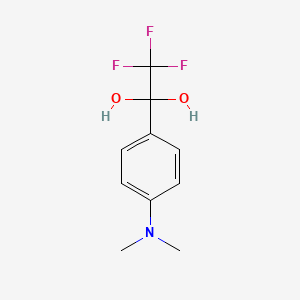![molecular formula C13H16O B15146933 Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- CAS No. 260443-67-2](/img/structure/B15146933.png)
Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is an organic compound with the molecular formula C13H16O. It is a derivative of benzene, where a [(3-cyclopenten-1-ylmethoxy)methyl] group is attached to the benzene ring. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive cyclopentene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- typically involves the reaction of benzyl chloride with 3-cyclopenten-1-ylmethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- can undergo oxidation reactions, particularly at the cyclopentene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, which can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups or halogens can be introduced using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products Formed:
Oxidation: Cyclopentenone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Applications De Recherche Scientifique
Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclopentene moiety can undergo reactions with nucleophilic or electrophilic sites in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, [(3-cyclopenten-1-ylmethoxy)ethyl]-
- Benzene, [(3-cyclopenten-1-ylmethoxy)propyl]-
- Benzene, [(3-cyclopenten-1-ylmethoxy)butyl]-
Comparison: Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is unique due to the specific length and structure of its side chain. Compared to its analogs with longer side chains, it may exhibit different reactivity and interaction profiles. The presence of the cyclopentene ring also adds to its distinct chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
260443-67-2 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
cyclopent-3-en-1-ylmethoxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-7,13H,8-11H2 |
Clé InChI |
CVQDSKFYLXCKKU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


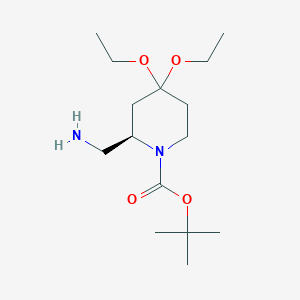
![(2S)-3-[(2R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15146860.png)
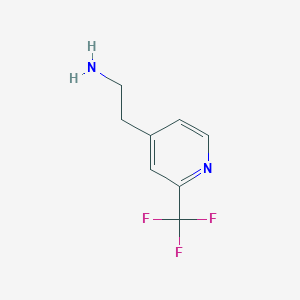
![1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B15146869.png)

![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15146879.png)
![(2-methyl-4,5-dihydro-3aH-imidazo[4,5-d][1]benzazepin-6-yl)-(4-nitrophenyl)methanone](/img/structure/B15146884.png)
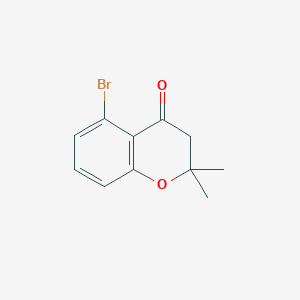
![[5-Acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B15146893.png)

![4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B15146897.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B15146899.png)
